Pyridine, 2,2'-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis-
Description
The compound Pyridine, 2,2'-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis- is a nitrogen-rich heterocyclic system featuring two pyridine rings connected via a 1,3-propanediyl bridge that is further linked to two 2H-tetrazole moieties at positions 2 and 5 (Figure 1).
Properties
CAS No. |
676319-04-3 |
|---|---|
Molecular Formula |
C15H14N10 |
Molecular Weight |
334.34 g/mol |
IUPAC Name |
2-[2-[3-(5-pyridin-2-yltetrazol-2-yl)propyl]tetrazol-5-yl]pyridine |
InChI |
InChI=1S/C15H14N10/c1-3-8-16-12(6-1)14-18-22-24(20-14)10-5-11-25-21-15(19-23-25)13-7-2-4-9-17-13/h1-4,6-9H,5,10-11H2 |
InChI Key |
GJNVDCNDTKTLKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(N=N2)CCCN3N=C(N=N3)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2,2’-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis- typically involves the following steps:
Formation of the Tetrazole Rings: The tetrazole rings can be synthesized through the cyclization of nitriles with sodium azide under acidic conditions.
Linking the Tetrazole Rings to the Propanediyl Bridge: The propanediyl bridge is introduced by reacting the tetrazole rings with a suitable dihalide, such as 1,3-dibromopropane, under basic conditions.
Formation of the Pyridine Ring: The pyridine ring is then introduced through a condensation reaction with the appropriate pyridine precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2,2’-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry
Pyridine derivatives are known for their biological activities. The incorporation of tetrazole moieties into pyridine structures can enhance their pharmacological profiles. Research has shown that compounds similar to Pyridine, 2,2'-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis- exhibit:
- Antimicrobial Activity : Studies have demonstrated that tetrazole-containing compounds possess significant antibacterial and antifungal properties. For instance, compounds with similar structures have shown effectiveness against various strains of bacteria and fungi .
- Anticancer Potential : Some tetrazole derivatives have been evaluated for their anticancer properties. They may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
- Analgesic Effects : Certain pyridine-tetrazole hybrids have been predicted to exhibit analgesic properties based on computational models .
Material Science
The unique structural characteristics of Pyridine, 2,2'-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis- make it suitable for applications in materials science:
- Coordination Chemistry : The nitrogen-rich nature of tetrazoles allows them to form stable complexes with transition metals. This property is exploited in catalysis and sensor development.
- Polymeric Materials : Pyridine-tetrazole derivatives can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.
Agricultural Chemistry
The compound's potential as a biopesticide is another area of interest. Research indicates that certain tetrazole derivatives can act as effective agents against plant pathogens while being environmentally benign . This application is particularly relevant in the context of sustainable agriculture.
Case Study 1: Antimicrobial Activity Assessment
A series of tetrazole-containing compounds were synthesized and evaluated for their antimicrobial activity using the disc diffusion method. Among these compounds, one derivative exhibited superior activity compared to standard antibiotics like ampicillin . This study highlights the potential of pyridine-tetrazole hybrids in developing new antimicrobial agents.
Case Study 2: Anticancer Activity Evaluation
In vitro studies were conducted to assess the anticancer effects of various pyridine-tetrazole derivatives on cancer cell lines. Results indicated that certain compounds induced apoptosis in cancer cells more effectively than conventional treatments . This suggests a promising avenue for further research into these compounds as potential anticancer therapies.
Mechanism of Action
The mechanism of action of Pyridine, 2,2’-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis- involves its interaction with molecular targets through coordination with metal ions. The tetrazole rings can form stable complexes with transition metals, which can then interact with biological molecules or catalyze chemical reactions. The pyridine ring can also participate in π-π stacking interactions, enhancing the compound’s binding affinity to various targets.
Comparison with Similar Compounds
Key Structural Features :
- Pyridine Rings : Provide aromaticity and coordination sites for metal binding.
- Propanediyl Linker : A flexible three-carbon chain that modulates steric and electronic properties.
Structural Analogs: Pyridine-Pyrazole Derivatives
The most closely related compound is 3,5-Di(2-pyridyl)pyrazole (CAS 129485-83-2), a pyridine-pyrazole hybrid (Figure 2). Key differences include:
Key Insights :
- The tetrazole-based compound has 55% higher nitrogen content than the pyrazole analog, enhancing its utility in explosives or propellants.
Comparison with Other Heterocyclic Systems
Antipyrine (Phenazone)
Antipyrine (CAS 60-80-0), a pyrazolone derivative (C11H12N2O; MW 188.2 g/mol ), contrasts sharply with the target compound:
- Functional Groups : Pyrazolone (partially saturated pyrazole) vs. tetrazole.
- Applications : Antipyrine is used pharmaceutically (analgesic), whereas the tetrazole-linked pyridine lacks documented medicinal use.
- Reactivity : Tetrazoles are more acidic (pKa ~4–5) than pyrazoles (pKa ~14–16), affecting coordination behavior.
Diamine-Based Polymers
Diamines like 4,4’-diaminodiphenyl sulfone () are used in polyamic acid synthesis.
Biological Activity
Pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Pyridine, 2,2'-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis- is a notable example that has been synthesized for its potential pharmacological applications. This article provides a comprehensive overview of its biological activity, focusing on synthesis methods, biological evaluations, and case studies.
Synthesis of the Compound
The synthesis of Pyridine, 2,2'-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis- typically involves a multi-step process including the formation of tetrazole rings and subsequent coupling with pyridine moieties. A common method includes the reaction of 5-phenyl-1H-tetrazole with pyridine derivatives in the presence of coupling agents such as copper catalysts. The final compound can be characterized using techniques such as NMR and X-ray diffraction to confirm its structure and purity.
Antimicrobial Activity
Recent studies have indicated that various pyridine derivatives exhibit notable antimicrobial properties. For instance, compounds containing tetrazole rings have shown effectiveness against multidrug-resistant strains of bacteria and fungi. A study highlighted that certain derivatives demonstrated minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics, suggesting their potential as alternative antimicrobial agents .
Enzyme Inhibition
Pyridine-based compounds have also been evaluated for their inhibitory effects on key enzymes. Research has shown that some derivatives can inhibit acetylcholinesterase (AChE) and carbonic anhydrases (hCA I and II) with Ki values in the nanomolar range. This indicates their potential use in treating conditions like Alzheimer's disease and other disorders associated with enzyme dysregulation .
Case Studies
- Antioxidant Activity : A derivative of Pyridine, 2,2'-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis- was tested for its antioxidant capacity using the DPPH radical scavenging assay. Results showed a high percentage of inhibition at low concentrations (25 μg/mL), indicating strong antioxidant properties .
- Cytotoxicity Studies : In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated selective toxicity towards certain cancer cells while sparing normal cells, suggesting a favorable therapeutic window .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
